Factor XI-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Factor XI-IN-1 is a small molecule inhibitor specifically designed to target and inhibit the activity of Factor XIa, a serine protease involved in the intrinsic pathway of blood coagulation. This compound has garnered significant interest due to its potential therapeutic applications in preventing and treating thromboembolic disorders with a reduced risk of bleeding compared to traditional anticoagulants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Factor XI-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s potency and selectivity. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Quality control measures are stringent to ensure consistency and safety of the final product .
化学反应分析
Types of Reactions
Factor XI-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand structure-activity relationships and optimize therapeutic efficacy .
科学研究应用
Factor XI-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the intrinsic pathway of blood coagulation and the role of Factor XIa.
Biology: Investigated for its effects on cellular processes related to coagulation and thrombosis.
Medicine: Explored as a potential therapeutic agent for preventing and treating thromboembolic disorders, such as deep vein thrombosis and ischemic stroke.
Industry: Utilized in the development of new anticoagulant therapies with improved safety profiles.
作用机制
Factor XI-IN-1 exerts its effects by binding to the active site of Factor XIa, thereby inhibiting its proteolytic activity. This inhibition prevents the activation of downstream coagulation factors, ultimately reducing thrombin generation and clot formation. The molecular targets include the catalytic domain of Factor XIa, and the pathways involved are primarily the intrinsic coagulation pathway .
相似化合物的比较
Similar Compounds
Milvexian: Another small molecule inhibitor targeting Factor XIa.
Osocimab: A monoclonal antibody that inhibits Factor XIa.
Fesomersen: An antisense oligonucleotide that reduces the synthesis of Factor XI.
Uniqueness
Factor XI-IN-1 is unique due to its small molecule nature, allowing for oral administration and potentially better pharmacokinetic properties compared to larger molecules like antibodies and oligonucleotides. Its specificity for Factor XIa also offers a promising therapeutic profile with reduced bleeding risk .
属性
分子式 |
C30H38N4O2 |
---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
1-[4-(4-tert-butylpiperidine-1-carbonyl)-5,6-dimethylpyridine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C30H38N4O2/c1-21-22(2)32-26(19-25(21)27(35)33-15-11-23(12-16-33)29(3,4)5)28(36)34-17-13-30(20-31,14-18-34)24-9-7-6-8-10-24/h6-10,19,23H,11-18H2,1-5H3 |
InChI 键 |
XLSBTECHAPCULG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C=C1C(=O)N2CCC(CC2)C(C)(C)C)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。